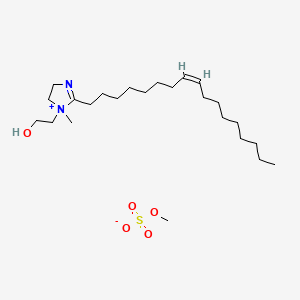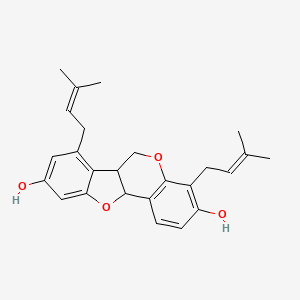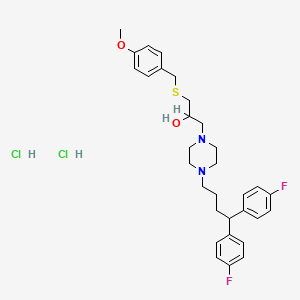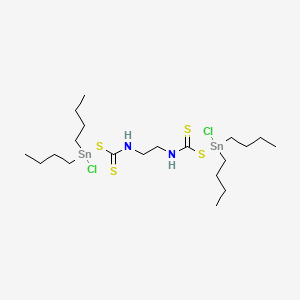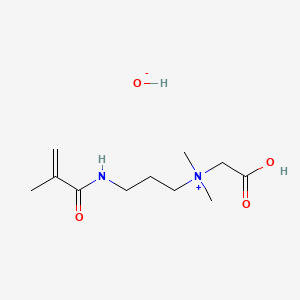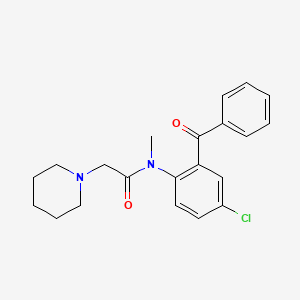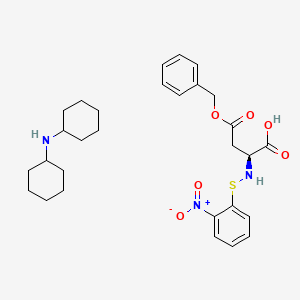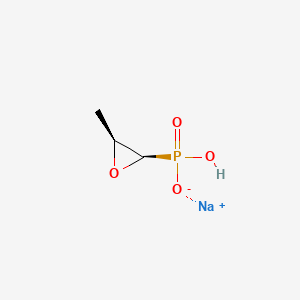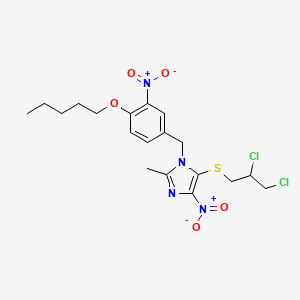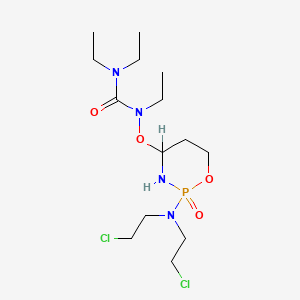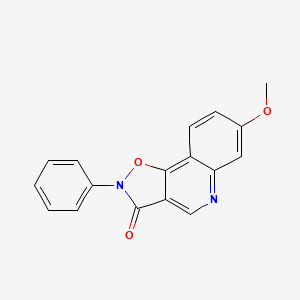
Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- is a heterocyclic compound that belongs to the class of isoxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoxazole ring fused with a quinoline moiety, along with methoxy and phenyl substituents, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.
Methoxy and Phenyl Substitution: Introduction of methoxy and phenyl groups can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Isoxazoloquinoline derivatives
- Methoxy-substituted quinolines
- Phenyl-substituted heterocycles
Uniqueness
Isoxazolo(4,5-c)quinolin-3(2H)-one, 7-methoxy-2-phenyl- is unique due to its specific combination of the isoxazole and quinoline rings, along with methoxy and phenyl substituents. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
103802-27-3 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one |
InChI |
InChI=1S/C17H12N2O3/c1-21-12-7-8-13-15(9-12)18-10-14-16(13)22-19(17(14)20)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
VUCNBHKYELJDON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C3C(=C2C=C1)ON(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




